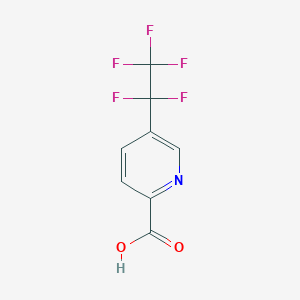
6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C8H5F4NO2. This compound is notable for its unique structure, which includes a tetrafluoroethyl group attached to the pyridine ring. The presence of fluorine atoms imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines typically employs large-scale fluorination processes. These processes may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity. The specific conditions and reagents used can vary depending on the desired product and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions
6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms on the tetrafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Fluorinated pyridines are often investigated for their potential biological activities.
Medicine: The compound’s derivatives may serve as potential drug candidates or intermediates in the synthesis of pharmaceuticals.
Industry: In the agricultural sector, fluorinated pyridines are used as active ingredients in pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,6-difluoropyridine
- 2,3,4,5,6-pentafluoropyridine
Uniqueness
6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. Compared to other fluorinated pyridines, this compound exhibits reduced basicity and reactivity, making it less prone to certain types of chemical transformations .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid involves the introduction of a tetrafluoroethyl group onto the pyridine ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2,6-dichloropyridine", "potassium carbonate", "1,2,2,2-tetrafluoroethanol", "copper(I) iodide", "copper(II) oxide", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Step 1: 2,6-dichloropyridine is reacted with potassium carbonate and 1,2,2,2-tetrafluoroethanol in the presence of copper(I) iodide to yield 6-(1,2,2,2-tetrafluoroethyl)pyridine.", "Step 2: 6-(1,2,2,2-tetrafluoroethyl)pyridine is then carboxylated using copper(II) oxide and sodium hydroxide in the presence of carbon dioxide to yield 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid." ] } | |
Número CAS |
30826-15-4 |
Fórmula molecular |
C8H5F4NO2 |
Peso molecular |
223.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



